molecular formula C13H14N2OS2 B1199277 2-tert-Butyl-5-methoxy-6-isothiocyanatobenzthiazole CAS No. 74819-75-3

2-tert-Butyl-5-methoxy-6-isothiocyanatobenzthiazole

Cat. No. B1199277
Key on ui cas rn: 74819-75-3
M. Wt: 278.4 g/mol
InChI Key: RLSTWBDBLBQLRC-UHFFFAOYSA-N
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Patent
US04649149

Procedure details

27.8 g (0.10 mole) of 2-tert.-butyl-6-isothiocyano-5-methoxy-benzthiazole are dissolved in 150 ml of dimethylformamide and 14 g (0.13 mole) of 3-mercaptopropionic acid are added. The solution is stirred at room temperature under nitrogen for 2 hours, then poured onto 2 kg of ice and stirred until the product has become solid. It is filtered off, washed with water and heated in 700 ml of toluene, decanted from water, dried over sodium sulphate, clarified with active carbon and filtered. The filtrate is diluted at 30°-40° with approximately 700 ml of petroleum ether and cooled slowly to 5°, filtered off and subsequently washed with petroleum ether. N-[2-tert.-butyl-5-methoxy-benzthiazol-6-yl]-dithiocarbamic acid S-(2-carboxyethyl)-ester having a melting point of 154°-156° is obtained: ##STR14##
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][C:7]2[CH:13]=[C:12]([N:14]=[C:15]=[S:16])[C:11]([O:17][CH3:18])=[CH:10][C:8]=2[N:9]=1)([CH3:4])([CH3:3])[CH3:2].[SH:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23]>CN(C)C=O>[C:22]([CH2:21][CH2:20][S:19][C:15](=[S:16])[NH:14][C:12]1[C:11]([O:17][CH3:18])=[CH:10][C:8]2[N:9]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[S:6][C:7]=2[CH:13]=1)([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
C(C)(C)(C)C=1SC2=C(N1)C=C(C(=C2)N=C=S)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
SCCC(=O)O
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until the product
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
heated in 700 ml of toluene
CUSTOM
Type
CUSTOM
Details
decanted from water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted at 30°-40° with approximately 700 ml of petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to 5°
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
subsequently washed with petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)CCSC(NC1=CC2=C(N=C(S2)C(C)(C)C)C=C1OC)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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